molecular formula C7H4Br2ClF B13122658 2-Bromo-6-chloro-4-fluorobenzylbromide

2-Bromo-6-chloro-4-fluorobenzylbromide

Cat. No.: B13122658
M. Wt: 302.36 g/mol
InChI Key: DTHIDHSSJAPUGJ-UHFFFAOYSA-N
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Description

2-Bromo-6-chloro-4-fluorobenzylbromide is a multifunctional benzyl halide intermediate designed for advanced chemical synthesis and drug discovery research. Its distinct reactivity profile, featuring both a benzyl bromide and halogen substituents, makes it a valuable scaffold for constructing complex molecular architectures. In medicinal chemistry, this compound can serve as a key precursor in the development of pharmacologically active molecules. The benzyl bromide moiety is highly effective in introducing aromatic groups into target structures through various coupling reactions, while the strategic placement of bromo, chloro, and fluoro substituents on the benzene ring allows for further selective functionalization via cross-coupling and metal-halogen exchange reactions. This utility is exemplified in research into HIV-1 integrase inhibitors, where related halobenzyl derivatives are critical for creating compounds that interact with metal ions in the enzyme's active site . Researchers can leverage this reagent to generate focused compound libraries for high-throughput screening against a range of biological targets or to fine-tune the properties of lead compounds, such as their potency and metabolic stability. This product is strictly for research purposes in laboratory settings.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H4Br2ClF

Molecular Weight

302.36 g/mol

IUPAC Name

1-bromo-2-(bromomethyl)-3-chloro-5-fluorobenzene

InChI

InChI=1S/C7H4Br2ClF/c8-3-5-6(9)1-4(11)2-7(5)10/h1-2H,3H2

InChI Key

DTHIDHSSJAPUGJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1Cl)CBr)Br)F

Origin of Product

United States

Synthetic Methodologies for 2 Bromo 6 Chloro 4 Fluorobenzylbromide and Analogues

De Novo Synthesis Strategies for 2-Bromo-6-chloro-4-fluorobenzylbromide

De novo synthesis offers a versatile approach to complex aromatic compounds by building the molecule from simpler, more readily available starting materials. This allows for precise control over the placement of various substituents on the aromatic ring.

Precursor Selection and Rational Design of Synthesis Pathways

The rational design of a synthetic pathway for this compound begins with the careful selection of a suitable precursor. A logical starting point is a toluene (B28343) derivative that already contains the desired halogen substituents on the aromatic ring, namely 2-bromo-6-chloro-4-fluorotoluene (B7961331). The final step would then be the selective bromination of the benzylic methyl group.

The synthesis of the precursor itself, 2-bromo-6-chloro-4-fluorotoluene, requires a multi-step approach involving carefully orchestrated aromatic substitution reactions. The directing effects of the substituents must be considered to achieve the desired 1,2,3,5-tetrasubstituted pattern. For instance, starting with a fluorinated benzene (B151609) derivative, one could introduce the chloro and bromo groups sequentially, followed by the introduction of the methyl group, likely through a Friedel-Crafts type reaction, although this can be challenging on highly deactivated rings.

A plausible retrosynthetic analysis is outlined below:

Target MoleculePrecursorStarting Material
This compound2-Bromo-6-chloro-4-fluorotolueneSubstituted Benzene

Multi-step Synthesis Approaches for Aromatic Halogenation and Benzylic Bromination

Multi-step synthesis is essential for constructing polysubstituted aromatic compounds where the substituents cannot be introduced in a single step due to their directing effects. libretexts.org The synthesis of this compound would likely involve the following key transformations:

Aromatic Halogenation: The introduction of bromine and chlorine onto the aromatic ring would be achieved through electrophilic aromatic substitution reactions. Reagents such as Br₂ with a Lewis acid catalyst (e.g., FeBr₃) and Cl₂ with a Lewis acid catalyst (e.g., FeCl₃) are commonly employed. scispace.com The order of these halogenation steps is crucial to ensure the correct regiochemistry.

Benzylic Bromination: Once the correctly substituted toluene precursor is obtained, the final step is the bromination of the methyl group. This is typically achieved through a free-radical halogenation reaction. wikipedia.org Common reagents for this transformation include N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or under photochemical conditions. libretexts.orgscientificupdate.com This reaction is known as the Wohl-Ziegler reaction. scientificupdate.com

A patent describes a method for the preparation of 2-bromo-6-fluorobenzaldehyde, which proceeds via the intermediate 2-bromo-6-fluorobenzyl bromide. google.comgoogle.com This process starts with 2-bromo-6-fluorotoluene (B73676) and utilizes a mixture of hydrobromic acid and hydrogen peroxide under light conditions to achieve the benzylic bromination. google.comgoogle.com

Regioselectivity and Chemoselectivity Control in Halogenation and Functionalization Reactions

Controlling regioselectivity and chemoselectivity is paramount in the synthesis of highly substituted aromatic compounds.

Regioselectivity refers to the control of the position of the incoming substituent on the aromatic ring. The directing effects of the existing substituents (fluoro, chloro, bromo, and methyl groups) will determine the position of subsequent substitutions. Halogens are ortho-, para-directing groups, while the methyl group is also an ortho-, para-director. Careful planning of the reaction sequence is necessary to achieve the desired 1,2,3,5-substitution pattern.

Chemoselectivity is critical in the final benzylic bromination step. The reaction conditions must be chosen to favor the substitution of a hydrogen atom on the methyl group over substitution on the aromatic ring. chemistrysteps.com Radical conditions, such as the use of NBS with light or a radical initiator, are specifically employed to achieve this selective side-chain halogenation, avoiding further electrophilic aromatic substitution. orgoreview.comucalgary.ca

Strategic Functionalization of Pre-existing Halogenated Aromatic Systems Leading to this compound

An alternative and often more direct approach involves the modification of an already existing halogenated aromatic compound that is structurally similar to the target molecule.

Bromination of Methyl-Substituted Halogenated Benzenes at the Benzylic Position

This strategy focuses on the direct bromination of a pre-synthesized 2-bromo-6-chloro-4-fluorotoluene at the benzylic position. The key challenge in this approach is to achieve high selectivity for monobromination and to avoid dibromination or further reactions. scientificupdate.com The reaction is typically carried out using N-bromosuccinimide (NBS) as the brominating agent. libretexts.org The use of NBS is advantageous as it provides a low, constant concentration of bromine, which favors the desired radical substitution pathway. chemistrysteps.com

A patent for a process of benzylic bromination highlights the reaction of 4-bromo-2-fluorotoluene (B1265965) to produce 4-bromo-2-fluorobenzyl bromide, demonstrating the industrial applicability of this type of transformation. googleapis.comgoogle.com

SubstrateReagentProduct
2-Bromo-6-chloro-4-fluorotolueneNBS, Radical InitiatorThis compound
4-Bromo-2-fluorotolueneBromine, Heat4-Bromo-2-fluorobenzyl bromide

Photobromination and Radical-Mediated Side-Chain Halogenation Techniques

Photobromination is a powerful technique for initiating radical chain reactions for side-chain halogenation. wikipedia.org The use of light, often in the form of UV irradiation, can promote the homolytic cleavage of the bromine-bromine bond, generating bromine radicals that initiate the halogenation process. ucalgary.ca

Visible-light-induced free-radical bromination has also been explored as a more environmentally friendly alternative. researchgate.net These methods can be performed with NBS or by generating bromine in situ from reagents like a hydrogen peroxide-hydrobromic acid system. researchgate.net Continuous-flow microreactors have been shown to improve the efficiency and safety of such photochemical reactions. researchgate.net

The general mechanism for radical-mediated side-chain halogenation involves three key steps: orgoreview.comucalgary.ca

Initiation: Generation of a halogen radical, typically through the action of light or a radical initiator on a bromine source like Br₂ or NBS.

Propagation: The halogen radical abstracts a hydrogen atom from the benzylic methyl group to form a resonance-stabilized benzyl (B1604629) radical. This radical then reacts with a bromine source to form the benzyl bromide product and a new halogen radical, which continues the chain reaction.

Termination: The reaction is terminated by the combination of any two radical species.

These techniques offer a high degree of selectivity for the benzylic position due to the stability of the intermediate benzyl radical. libretexts.org

Mechanistic Investigations of Reactions Involving 2 Bromo 6 Chloro 4 Fluorobenzylbromide

Nucleophilic Substitution Pathways of the Benzyl (B1604629) Bromide Moiety

The benzyl bromide group is a primary site for nucleophilic attack. Benzylic halides are known for their enhanced reactivity in substitution reactions due to the ability of the adjacent benzene (B151609) ring to stabilize both the transition states of S(_N)2 reactions and the carbocation intermediates of S(_N)1 reactions. ucalgary.cagla.ac.uk

S(_N)1 and S(_N)2 Reaction Dynamics with Diverse Nucleophiles

Benzyl halides like 2-Bromo-6-chloro-4-fluorobenzylbromide occupy a unique position in nucleophilic substitution, as they can proceed through both S(_N)1 and S(_N)2 mechanisms. ucalgary.cabrainly.com Although it is a primary halide, which typically favors the S(_N)2 pathway, the potential for the formation of a resonance-stabilized benzyl carbocation allows for a competing S(_N)1 pathway. quora.compearson.com

The operative mechanism is highly dependent on the reaction conditions, particularly the nature of the nucleophile and the solvent.

S(_N)2 Pathway : This pathway is favored by strong, unhindered nucleophiles (e.g., hydroxide, cyanide, primary amines) in polar aprotic solvents. The reaction proceeds via a one-step mechanism where the nucleophile directly attacks the benzylic carbon, displacing the bromide ion. brainly.comresearchgate.net

S(_N)1 Pathway : This pathway becomes significant with weak nucleophiles (e.g., water, alcohols) or under solvolytic conditions. The rate-determining step is the departure of the bromide leaving group to form a benzylic carbocation, which is stabilized by delocalization of the positive charge into the aromatic ring. quora.compearson.com This carbocation is then rapidly attacked by the nucleophile.

The competition between these two pathways is a key feature of the compound's reactivity. researchgate.net

Table 1: Predicted Nucleophilic Substitution Dynamics

Nucleophile TypeTypical ExamplesSolventDominant PathwayExpected Product
Strong, UnhinderedCN⁻, N₃⁻, RNH₂Acetonitrile (B52724), DMFS(_N)22-Bromo-6-chloro-4-fluorobenzyl cyanide
Strong, Hinderedt-BuO⁻t-ButanolS(_N)2 (slower) / E2Substitution/Elimination products
Weak, ProticH₂O, EtOH, MeOHEthanol/WaterS(_N)1 / S(_N)2 (competing)2-Bromo-6-chloro-4-fluorobenzyl alcohol
Neutral AminesPyridineAcetonitrileS(_N)1 and S(_N)2 (concurrent) researchgate.netN-(2-Bromo-6-chloro-4-fluorobenzyl)pyridinium bromide

Influence of Remote Halogen Substituents on Reaction Kinetics and Stereochemistry

The three halogen substituents on the aromatic ring (bromo, chloro, and fluoro) exert a significant electronic influence on the reactivity of the benzyl bromide moiety. As highly electronegative atoms, they act as electron-withdrawing groups primarily through the inductive effect (-I). libretexts.org

This electron withdrawal has opposing effects on the S(_N)1 and S(_N)2 pathways:

Effect on S(_N)1 Kinetics : The formation of the benzylic carbocation in the S(_N)1 mechanism is an electron-deficient process. The electron-withdrawing halogens on the ring destabilize this positively charged intermediate, thereby increasing the activation energy and slowing the rate of S(_N)1 reactions compared to unsubstituted benzyl bromide. gla.ac.uk

Effect on S(_N)2 Kinetics : In the S(_N)2 transition state, there is a buildup of negative charge as the new bond with the nucleophile forms and the C-Br bond breaks. The electron-withdrawing substituents can help to stabilize this transition state, potentially leading to a modest rate acceleration. Furthermore, they increase the electrophilicity of the benzylic carbon, making it more susceptible to nucleophilic attack. researchgate.net

Because the substituents are at the ortho (bromo, chloro) and para (fluoro) positions, they are positioned to exert the maximum electronic influence on the benzylic carbon. Stereochemically, if a chiral nucleophile were used or if the benzylic carbon were secondary, the prevalence of the S(_N)2 mechanism would lead to a predictable inversion of configuration at the reaction center.

Computational Modeling of Transition States and Intermediates in Nucleophilic Attack

Computational chemistry provides powerful tools for elucidating the mechanistic details of nucleophilic substitution on complex substrates like this compound. Using methods such as Density Functional Theory (DFT), the potential energy surfaces for both the S(_N)1 and S(_N)2 pathways can be mapped. researchgate.net

Key parameters derived from these models include:

Activation Energies (ΔG‡) : Calculation of the free energy of activation for both pathways can predict which mechanism is kinetically favored under specific conditions (e.g., in the gas phase or with a solvent model).

Transition State (TS) Geometry : For the S(_N)2 pathway, the geometry of the trigonal bipyramidal transition state can be optimized. This includes calculating the bond lengths of the forming nucleophile-carbon bond and the breaking carbon-bromine bond, which provides insight into the synchronicity of the reaction.

Carbocation Stability : For the S(_N)1 pathway, the stability of the 2-bromo-6-chloro-4-fluorobenzyl carbocation can be calculated and compared to the unsubstituted benzyl carbocation. Charge distribution analysis can show how the positive charge is delocalized across the aromatic system and how the halogen substituents affect this delocalization.

Electrostatic Potential Mapping : This technique can visualize the electron density around the molecule, highlighting the electrophilic nature of the benzylic carbon and predicting the most likely site of nucleophilic attack. researchgate.net

Table 2: Key Parameters in Computational Modeling of Nucleophilic Substitution

ParameterS(_N)1 PathwayS(_N)2 PathwayInsight Provided
Activation Energy (ΔG‡)Energy to form carbocationEnergy of trigonal bipyramidal TSPredicts reaction rate and dominant mechanism
Intermediate/TS GeometryPlanarity of carbocationC-Nu and C-Br bond lengths in TSConfirms reaction pathway and TS structure
Charge DistributionDelocalization of positive chargePartial charges on atoms in TSEvaluates substituent effects on stability
Vibrational FrequenciesN/AOne imaginary frequency for TSConfirms the calculated structure is a true transition state

Cross-Coupling Reactions Utilizing the Halogenated Aromatic Core

The aromatic core of this compound features two distinct carbon-halogen bonds suitable for cross-coupling reactions: a C-Br bond at position 2 and a C-Cl bond at position 6. This differentiation is key to its utility in synthetic chemistry.

Palladium-Catalyzed Cross-Couplings (e.g., Suzuki-Miyaura, Heck, Sonogashira) at Aryl Halide Positions

Palladium-catalyzed cross-coupling reactions are fundamental tools for C-C bond formation. sigmaaldrich.comnobelprize.org A critical aspect of these reactions is the differential reactivity of aryl halides, which typically follows the order C-I > C-Br > C-Cl. researchgate.netnih.gov This predictable reactivity allows for site-selective functionalization of the aromatic ring.

The C-Br bond at the C2 position is significantly more reactive than the C-Cl bond at the C6 position. By carefully selecting the palladium catalyst, ligand, and reaction conditions, a cross-coupling reaction can be performed exclusively at the C-Br site, leaving the C-Cl and C-F bonds untouched for potential subsequent transformations. nih.gov

Suzuki-Miyaura Coupling : Reaction with an organoboron reagent (e.g., an arylboronic acid) to form a new C-C bond. nobelprize.orgresearchgate.net

Heck Coupling : Reaction with an alkene to form a substituted alkene. sigmaaldrich.com

Sonogashira Coupling : Reaction with a terminal alkyne to form a disubstituted alkyne. sigmaaldrich.com

Table 3: Site-Selective Palladium-Catalyzed Cross-Coupling Reactions

Reaction NameCoupling PartnerTypical Catalyst/LigandSelective Product at C-Br Position
Suzuki-MiyauraAr-B(OH)₂Pd(PPh₃)₄, SPhos2-Aryl-6-chloro-4-fluorobenzylbromide
HeckH₂C=CHRPd(OAc)₂, P(o-tol)₃2-(Alk-1-en-1-yl)-6-chloro-4-fluorobenzylbromide
SonogashiraHC≡CRPdCl₂(PPh₃)₂, CuI2-(Alk-1-yn-1-yl)-6-chloro-4-fluorobenzylbromide

Copper-Mediated Coupling Reactions for Carbon-Heteroatom Bond Formation

For the formation of carbon-heteroatom bonds (C-N, C-O), copper-mediated reactions, such as the Ullmann condensation, provide a powerful alternative to palladium-catalyzed methods. acs.org Historically requiring harsh conditions, modern protocols using specific ligands allow these reactions to proceed under much milder temperatures. nih.govresearchgate.net

Similar to palladium catalysis, the reactivity of aryl halides in copper-mediated couplings generally follows the C-Br > C-Cl trend. rsc.org This allows for the selective formation of C-N or C-O bonds at the more reactive C2-bromo position. This is particularly useful for synthesizing complex molecules containing anilines, arylamines, or diaryl ethers. nih.gov The use of ligands such as diamines, amino acids, or oximes is often crucial for achieving high yields and good functional group tolerance. nih.govrsc.orgnih.gov

Table 4: Site-Selective Copper-Mediated Cross-Coupling Reactions

Bond FormedNucleophileTypical Catalyst/LigandSelective Product at C-Br Position
C-NAmine (R₂NH)CuI, L-proline2-(Dialkylamino)-6-chloro-4-fluorobenzylbromide
C-NAmide (RCONH₂)CuI, DMEDAN-(2-(Bromomethyl)-3-chloro-5-fluorophenyl)acetamide
C-OAlcohol/Phenol (ROH)CuI, Phenanthroline2-Alkoxy-6-chloro-4-fluorobenzylbromide

Mechanistic Insights into Catalyst Turnover and Ligand Effects in Polyhalogenated Systems

In the realm of cross-coupling reactions involving polyhalogenated aromatic compounds like this compound, the efficiency and selectivity of the catalytic process are critically dependent on the catalyst's turnover rate and the nature of the ligands coordinated to the metal center. While specific mechanistic studies on this compound are not extensively documented in publicly available literature, a robust understanding can be extrapolated from the well-established principles of palladium-catalyzed cross-coupling reactions.

The catalytic cycle in these reactions, for instance, a Suzuki or Stille coupling, typically involves three key steps: oxidative addition, transmetalation, and reductive elimination. The turnover number (TON), which represents the number of moles of product formed per mole of catalyst, is a crucial metric for catalyst efficiency. In polyhalogenated systems, the catalyst must selectively activate one C-X bond over others. For this compound, the benzylic C-Br bond is significantly more reactive than the aryl C-Br and C-Cl bonds towards oxidative addition to a Pd(0) center, and the C-F bond is generally unreactive.

Table 1: General Ligand Effects in Palladium-Catalyzed Cross-Coupling Reactions

Ligand PropertyEffect on Catalytic CycleConsequence for Polyhalogenated Systems
Electron-donating Increases electron density on the metal center, promoting oxidative addition.Can enhance the reactivity of less reactive C-X bonds.
Steric Bulk Favors the formation of monoligated, highly reactive species. Can influence regioselectivity.Can be tuned to achieve selective activation of one C-X bond in the presence of others.
Bite Angle (for bidentate ligands) Affects the geometry of the metal complex, influencing the rates of both oxidative addition and reductive elimination.Can be critical in controlling the stability of intermediates and preventing side reactions.

Electrophilic Aromatic Substitution on the Fluorinated Benzene Ring

Electrophilic aromatic substitution (EAS) on the benzene ring of this compound is governed by the directing effects of the three halogen substituents. These reactions involve the replacement of a hydrogen atom on the aromatic ring with an electrophile.

Directing Effects of Bromo, Chloro, and Fluoro Substituents on Regioselectivity

All halogen substituents are classified as deactivating, ortho-, para-directors in electrophilic aromatic substitution. This means they slow down the rate of reaction compared to benzene but direct incoming electrophiles to the positions ortho and para to themselves. In this compound, the aromatic ring has three halogen substituents, and their directing effects will be additive.

The available positions for electrophilic attack are C3 and C5. The directing effects of the substituents are as follows:

Fluorine at C4: Directs to C3 and C5 (ortho positions).

Chlorine at C6: Directs to C5 (ortho position) and C3 (para position).

Bromine at C2: Directs to C3 (ortho position) and C5 (para position).

All three halogens direct the incoming electrophile to the same two available positions, C3 and C5. The regioselectivity will therefore be determined by the relative activating/deactivating strength of each halogen.

Interplay of Inductive and Resonance Effects in Reaction Selectivity

The directing effect of halogens is a result of the interplay between two opposing electronic effects: the inductive effect and the resonance effect.

Inductive Effect (-I): Halogens are highly electronegative and withdraw electron density from the benzene ring through the sigma bond. This effect deactivates the ring towards electrophilic attack. The strength of the inductive effect decreases down the group: F > Cl > Br.

Resonance Effect (+R): Halogens have lone pairs of electrons that can be donated to the benzene ring through pi-conjugation. This effect increases the electron density at the ortho and para positions, thereby stabilizing the carbocation intermediate (arenium ion) formed during electrophilic attack at these positions. The resonance effect also decreases down the group due to poorer orbital overlap between the p-orbitals of the halogen and the carbon of the benzene ring: F > Cl > Br.

Analysis of Reaction Pathways and Intermediate Species in Electrophilic Attack

An electrophilic attack on the aromatic ring of this compound proceeds through a two-step mechanism involving the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

Step 1: Formation of the Arenium Ion The electrophile (E+) attacks the pi-electron system of the benzene ring, forming a C-E bond and a positively charged arenium ion. The attack can occur at either C3 or C5.

Attack at C3: The positive charge in the resulting arenium ion can be delocalized over C2, C4, and C6. The fluorine at C4 and the bromine at C2 can participate in resonance stabilization of this intermediate.

Attack at C5: The positive charge in this arenium ion can be delocalized over C2, C4, and C6. The fluorine at C4 and the chlorine at C6 can stabilize this intermediate through resonance.

Step 2: Deprotonation A weak base removes a proton from the carbon atom that was attacked by the electrophile, restoring the aromaticity of the ring and yielding the final substituted product.

The relative stability of the arenium ion intermediates determines the regioselectivity of the reaction. The fluorine atom provides the most effective resonance stabilization due to better p-orbital overlap with the carbon atom. Therefore, positions that can benefit from fluorine's resonance donation will be more favored. Both C3 and C5 are ortho to the fluorine atom. The subtle differences in the inductive and resonance effects of the bromine and chlorine atoms will ultimately determine the major product, though a mixture of isomers is likely.

Table 2: Summary of Substituent Effects on Electrophilic Aromatic Substitution

SubstituentInductive EffectResonance EffectOverall Effect on ReactivityDirecting Effect
-F Strong -I (deactivating)Strong +R (activating)Weakly DeactivatingOrtho, Para
-Cl Strong -I (deactivating)Moderate +R (activating)DeactivatingOrtho, Para
-Br Strong -I (deactivating)Weak +R (activating)DeactivatingOrtho, Para

Advanced Spectroscopic and Structural Characterization Methodologies for 2 Bromo 6 Chloro 4 Fluorobenzylbromide

Multi-Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. For a compound with the complexity of 2-bromo-6-chloro-4-fluorobenzylbromide, a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques is required for complete assignment of all proton, carbon, and fluorine signals.

Advanced 1H, 13C, and 19F NMR Techniques for Aromatic and Aliphatic Protons/Carbons/Fluorine

The 1D NMR spectra provide foundational information about the chemical environment of the NMR-active nuclei within the molecule.

¹H NMR: The proton NMR spectrum is expected to show two distinct regions. The aliphatic region will feature a singlet corresponding to the two benzylic protons (-CH₂Br). The aromatic region will display two signals for the two aromatic protons. Due to the substitution pattern, these protons will appear as doublets of doublets, influenced by coupling to each other (ortho-coupling) and to the fluorine atom. The electron-withdrawing effects of the halogen substituents will shift these proton signals downfield.

¹³C NMR: The carbon NMR spectrum will show signals for each unique carbon atom. The benzylic carbon (-CH₂Br) will appear in the aliphatic region. The six aromatic carbons will be distinguishable in the aromatic region. The carbon directly bonded to fluorine will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF). Carbons at the ortho and meta positions to the fluorine will show smaller two-bond (²JCF) and three-bond (³JCF) couplings, respectively. The carbons bonded to bromine and chlorine will also have their chemical shifts influenced by the high electronegativity of these halogens. docbrown.info

¹⁹F NMR: The fluorine NMR spectrum provides specific information about the fluorine environment. For this compound, a single resonance is expected. This signal will be split into a triplet of doublets or a similar complex multiplet due to coupling with the two neighboring aromatic protons.

Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Chemical Shifts and Couplings for this compound

Atom Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constants (Hz)
¹H NMR
Aromatic CH (position 3) 7.3 - 7.6 dd J(H-H) ≈ 8-9, J(H-F) ≈ 6-8
Aromatic CH (position 5) 7.1 - 7.4 dd J(H-H) ≈ 8-9, J(H-F) ≈ 8-10
Benzylic CH₂ 4.5 - 4.8 s
¹³C NMR
C-Br 115 - 120
C-Cl 130 - 135
C-F 160 - 165 d ¹J(C-F) ≈ 245-255
C-CH₂Br 138 - 142
Aromatic CH (position 3) 118 - 122 d ²J(C-F) ≈ 20-25
Aromatic CH (position 5) 114 - 118 d ²J(C-F) ≈ 20-25
Benzylic CH₂ 28 - 33
¹⁹F NMR

Note: Predicted values are based on data for structurally similar compounds and general principles of NMR spectroscopy. Actual values may vary depending on the solvent and experimental conditions.

2D NMR Methods (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignments

Two-dimensional NMR experiments are crucial for assembling the molecular structure by establishing correlations between different nuclei. nih.govweizmann.ac.il

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) couplings. A cross-peak between the two aromatic proton signals would confirm their ortho relationship. No correlations would be observed for the benzylic protons as they are isolated.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. It would show a cross-peak connecting the benzylic proton signal to the benzylic carbon signal, and separate cross-peaks linking each aromatic proton signal to its respective aromatic carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (typically 2-3 bonds) correlations between protons and carbons. It is vital for piecing together the full carbon skeleton. Key expected correlations include:

From the benzylic protons to the adjacent aromatic carbons (C1, C2, C6).

From the aromatic proton at position 3 to carbons C1, C2, C4, and C5.

From the aromatic proton at position 5 to carbons C1, C3, C4, and C6.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing through-space correlations. For this molecule, a NOESY spectrum could show a correlation between the benzylic protons and the aromatic proton at the 6-position, confirming their spatial proximity.

Quantitative NMR (qNMR) for Purity and Reaction Monitoring

Quantitative NMR (qNMR) is a powerful analytical method for determining the purity of a substance without the need for a specific reference standard of the analyte itself. nih.govemerypharma.comresearchgate.net The principle of qNMR relies on the direct proportionality between the integrated area of an NMR signal and the number of nuclei contributing to that signal. ox.ac.uk

To perform a qNMR analysis of this compound, a certified internal standard of known purity is added in a precisely weighed amount to a known mass of the sample. acs.org By comparing the integral of a well-resolved signal from the analyte with the integral of a signal from the internal standard, the absolute purity of the analyte can be calculated. ox.ac.uk This technique is non-destructive and can provide highly accurate and precise results, making it suitable for both final product quality control and for monitoring the progress of reactions involving this compound. nih.govresearchgate.net

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of this compound and for gaining insight into its fragmentation behavior under ionization.

Electrospray Ionization (ESI) and Electron Impact (EI) Fragmentation Patterns

The choice of ionization technique significantly influences the resulting mass spectrum. missouri.edu

Electron Impact (EI): EI is a hard ionization technique that imparts significant internal energy to the molecule, leading to extensive fragmentation. missouri.edu The molecular ion ([M]⁺˙) may be observed, but its abundance could be low. The fragmentation pattern provides valuable structural information. Common fragmentation pathways for benzyl (B1604629) halides include:

Loss of a bromine radical (•Br) to form a [M-Br]⁺ ion.

Loss of a chlorine radical (•Cl) to form a [M-Cl]⁺ ion.

Cleavage of the C-C bond to lose the •CH₂Br radical.

Formation of the highly stable tropylium (B1234903) ion (C₇H₇⁺) or a substituted tropylium ion is also a common feature in the mass spectra of benzyl compounds. researchgate.net

Electrospray Ionization (ESI): ESI is a soft ionization technique that typically results in the formation of a protonated molecule ([M+H]⁺) or other adducts with minimal fragmentation. researchgate.net This is particularly useful for confirming the molecular weight of the compound. By inducing fragmentation through techniques like collision-induced dissociation (CID), structural information can also be obtained from ESI-MS/MS experiments. The fragmentation of the protonated molecule would likely involve the loss of neutral molecules such as HBr or HCl. nih.gov

Isotopic Signature Analysis for Halogenated Compounds (Bromine, Chlorine)

A key feature in the mass spectrum of a halogenated compound is its distinctive isotopic pattern. libretexts.org Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (approximately 50.5% and 49.5%, respectively). libretexts.org Chlorine also has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1 (75.8% and 24.2%, respectively). libretexts.orglibretexts.org

The presence of both one bromine and one chlorine atom in this compound results in a characteristic cluster of peaks for the molecular ion and any fragment containing both halogens. This cluster will consist of four main peaks: M, M+2, M+4, and M+6, arising from the different combinations of the bromine and chlorine isotopes. The relative intensities of these peaks provide a definitive signature for the presence of one Br and one Cl atom. docbrown.inforesearchgate.net

Table 2: Predicted Isotopic Pattern for the Molecular Ion of this compound (C₇H₄BrClF)

Ion Isotope Combination Relative Mass (Da) Predicted Relative Intensity
M C₇H₄⁷⁹Br³⁵ClF 287.9 100%
M+2 C₇H₄⁸¹Br³⁵ClF or C₇H₄⁷⁹Br³⁷ClF 289.9 ~132%
M+4 C₇H₄⁸¹Br³⁷ClF 291.9 ~32%

Note: The relative intensities are calculated based on the natural abundances of the isotopes. This unique pattern is a powerful tool for identifying the compound in complex mixtures and confirming its elemental composition.

Tandem Mass Spectrometry (MS/MS) for Elucidating Complex Structural Features

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of ions by fragmenting them and analyzing the resulting fragment ions. In the context of this compound, MS/MS provides invaluable information about the connectivity of the atoms and the stability of different parts of the molecule. The fragmentation patterns observed are characteristic of the compound's structure, offering a veritable fingerprint for its identification.

The initial ionization of this compound in the mass spectrometer would generate a molecular ion peak. Due to the presence of bromine and chlorine, this peak would appear as a characteristic cluster of isotopic peaks. Bromine has two major isotopes, 79Br and 81Br, in nearly a 1:1 ratio, while chlorine has two major isotopes, 35Cl and 37Cl, in approximately a 3:1 ratio. This results in a distinctive isotopic pattern for the molecular ion and any fragment ions containing these halogens.

In an MS/MS experiment, the molecular ion is selected and subjected to collision-induced dissociation (CID). The fragmentation of this compound is expected to proceed through several key pathways, primarily involving the cleavage of the benzylic C-Br bond, which is typically the most labile. The loss of the bromine atom from the benzyl group would lead to the formation of a stable 2-bromo-6-chloro-4-fluorobenzyl cation. This cation can be further stabilized by the aromatic ring. Subsequent fragmentation of the aromatic ring could involve the loss of the halogen substituents.

A plausible fragmentation pathway would be the initial loss of the bromomethyl group's bromine, followed by rearrangements and further fragmentation of the substituted benzene (B151609) ring. The relative abundance of the fragment ions would depend on their stability.

Table 1: Illustrative Tandem Mass Spectrometry (MS/MS) Fragmentation Data for this compound

Precursor Ion (m/z)Fragment Ion (m/z)Proposed Neutral LossProposed Fragment Structure
[M]+[M-Br]+Br2-Bromo-6-chloro-4-fluorobenzyl cation
[M]+[M-CH2Br]+CH2Br2-Bromo-6-chloro-4-fluorophenyl cation
[M-Br]+[M-Br-Cl]+Cl2-Bromo-4-fluorobenzyl cation
[M-Br]+[M-Br-Br]+Br6-Chloro-4-fluorobenzyl cation

Note: The m/z values in this table are illustrative and represent the expected fragmentation patterns based on the principles of mass spectrometry for similar halogenated compounds. Actual experimental values may vary.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and the packing of molecules in the crystal lattice, which is crucial for understanding intermolecular interactions.

Single Crystal Growth and Crystal Packing Analysis

To perform X-ray crystallography, a high-quality single crystal of this compound is required. The growth of such a crystal can be achieved by slow evaporation of a saturated solution of the compound in a suitable organic solvent or mixture of solvents. The choice of solvent is critical and is often determined empirically.

Once a suitable crystal is obtained and analyzed, the crystal packing can be elucidated. The packing of molecules in the crystal lattice is governed by a variety of intermolecular forces. For halogenated aromatic compounds, halogen bonding is a significant directional interaction that can influence the crystal packing. acs.orgresearchgate.net In addition to halogen bonds, other non-covalent interactions such as π-π stacking between the aromatic rings and dipole-dipole interactions are also expected to play a crucial role in the supramolecular assembly of this compound. researchgate.net The analysis of the crystal packing provides insights into how the molecules organize themselves in the solid state, which can affect the material's physical properties.

Precise Determination of Bond Lengths, Bond Angles, and Dihedral Angles

X-ray diffraction analysis provides the precise coordinates of each atom in the unit cell, from which exact bond lengths, bond angles, and dihedral angles can be calculated. This data offers a detailed picture of the molecular geometry. For this compound, the bond lengths of the carbon-halogen bonds will be of particular interest, as they can be influenced by the electronic effects of the other substituents on the aromatic ring. The geometry around the benzylic carbon is also a key structural feature.

Table 2: Illustrative X-ray Crystallographic Data for this compound

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)12.3
c (Å)9.8
β (°)105.2
Volume (ų)990
Z4

Note: The crystallographic data presented in this table is hypothetical and serves as an example of what might be expected for a compound of this type.

Table 3: Illustrative Bond Lengths and Angles for this compound

Bond/AngleLength (Å) / Angle (°)
C-Br (aromatic)1.90
C-Cl1.74
C-F1.35
C-C (aromatic, avg.)1.39
C-C (benzylic)1.51
C-Br (benzylic)1.95
C-C-C (aromatic, avg.)120.0
C-C-Br (benzylic)112.0

Note: The bond lengths and angles are illustrative and based on typical values for similar chemical environments.

Investigation of Intermolecular Interactions and Supramolecular Assembly

The detailed structural data from X-ray crystallography allows for a thorough investigation of the intermolecular interactions that dictate the supramolecular assembly. For this compound, the presence of multiple halogen atoms provides the potential for various types of halogen bonds (e.g., Br···Cl, Br···F, Cl···F). acs.org These interactions, where a halogen atom acts as an electrophilic "σ-hole" donor to a nucleophilic region on an adjacent molecule, are highly directional and can be a key factor in crystal engineering. researchgate.net

Computational Chemistry and Theoretical Studies of 2 Bromo 6 Chloro 4 Fluorobenzylbromide

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost to predict a wide array of molecular properties. nih.gov DFT calculations for 2-Bromo-6-chloro-4-fluorobenzylbromide would focus on elucidating its electronic characteristics and predicting its reactivity.

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized molecular geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For this compound, this process would involve calculating the bond lengths, bond angles, and dihedral angles that result in the most stable conformation.

In a study on the analogous compound 2-bromo-6-chloro-4-fluoroaniline, DFT calculations using the B3LYP functional with a 6-31+G(d,p) basis set were employed to obtain the optimized geometry. researchgate.net Similar calculations for this compound would reveal the precise spatial arrangement of the bromine, chlorine, and fluorine atoms on the benzene (B151609) ring, as well as the orientation of the bromomethyl group. The substitution pattern on the benzene ring is expected to cause some distortion from a perfect hexagonal geometry. researchgate.net Conformational analysis would also be crucial, particularly concerning the rotation of the bromomethyl group relative to the aromatic ring, to identify the global minimum energy conformer.

Table 1: Predicted Optimized Geometrical Parameters for a Halogenated Benzene Derivative (Analogous System) (Note: Data is illustrative and based on calculations for a similar molecule, 2-bromo-6-chloro-4-fluoroaniline, and is intended to show the type of data generated from DFT calculations.) researchgate.net

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C-Br1.89C-C-Br121
C-Cl1.74C-C-Cl120
C-F1.35C-C-F119
C-C (ring)1.39 - 1.41C-C-C (ring)118 - 122
C-CH2Br1.51C-C-CH2Br120
C-H (ring)1.08H-C-C (ring)119 - 121
C-H (benzyl)1.09H-C-H (benzyl)109.5
CH2-Br1.95C-CH2-Br110

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. scribd.com The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. researchgate.netrsc.org

For this compound, FMO analysis would map the distribution of these orbitals across the molecule. The HOMO is likely to be localized on the electron-rich aromatic ring and the bromine and chlorine substituents, which have lone pairs of electrons. The LUMO, conversely, is expected to be distributed over the aromatic ring and, significantly, on the antibonding orbital of the C-Br bond of the benzyl (B1604629) bromide moiety. This distribution would suggest that the molecule is susceptible to nucleophilic attack at the benzylic carbon, leading to the displacement of the bromide ion.

Table 2: Illustrative Frontier Molecular Orbital Energies (Analogous System) (Note: These values are hypothetical for this compound, based on typical ranges observed for similar halogenated aromatic compounds.)

OrbitalEnergy (eV)
HOMO-6.5
LUMO-1.2
HOMO-LUMO Gap5.3

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. youtube.com It is mapped onto the electron density surface and color-coded to indicate regions of negative and positive electrostatic potential. Red areas signify electron-rich regions (negative potential), which are prone to electrophilic attack, while blue areas denote electron-poor regions (positive potential), susceptible to nucleophilic attack. researchgate.net

An ESP map of this compound would likely show negative potential around the electronegative halogen atoms (fluorine, chlorine, and bromine on the ring) due to their lone pairs. A significant region of positive potential would be expected around the hydrogen atoms of the bromomethyl group and particularly on the benzylic carbon, further supporting its role as a site for nucleophilic substitution. The distribution of charge helps in understanding intermolecular interactions and the molecule's reactivity patterns. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvation Effects

While DFT calculations provide a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. researchgate.net MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing insights into conformational flexibility and the influence of the surrounding environment, such as a solvent. nih.gov

Simulating this compound in different solvents (e.g., water, methanol, dimethyl sulfoxide) would reveal how the solvent molecules interact with the solute and influence its conformational preferences. The simulations would track the trajectory of each atom over time, allowing for the analysis of solvation shells and specific intermolecular interactions like hydrogen bonding or dipole-dipole interactions. This is crucial for understanding reaction mechanisms in solution, as the solvent can stabilize transition states and intermediates, thereby affecting reaction rates.

A key aspect of conformational flexibility is the rotation around single bonds. For this compound, the rotation of the bromomethyl group (the C-C bond connecting the CH2Br group to the ring) is of particular interest. MD simulations can be used to explore the potential energy surface associated with this rotation. By calculating the energy as a function of the dihedral angle, the rotational barriers can be determined. These barriers indicate the energy required to rotate from one stable conformation (a local minimum) to another. The analysis of rotational dynamics provides information on the timescale of conformational changes, which can be important for its reactivity and interactions with other molecules. nih.gov

Quantum Chemical Calculations of Reaction Pathways and Energy Profiles

Detailed quantum chemical calculations are instrumental in elucidating the mechanisms of chemical reactions. Such studies typically involve mapping the potential energy surface of a reaction to identify the most favorable pathways. However, specific research detailing these calculations for this compound has not been identified in the current body of scientific literature.

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis

The identification of transition states is a cornerstone of computational reaction analysis, providing insight into the highest energy point along a reaction coordinate. This is often followed by an Intrinsic Reaction Coordinate (IRC) analysis to confirm that the located transition state connects the reactants and products. At present, there are no published studies that have localized transition states or performed IRC analyses for reactions involving this compound.

Prediction of Activation Energies and Rate Constants for Key Transformations

A key outcome of computational studies is the prediction of activation energies, which are crucial for determining reaction rates. These theoretical predictions can guide experimental efforts by identifying feasible reaction conditions. The scientific literature lacks specific data on the predicted activation energies and rate constants for any chemical transformations of this compound.

An illustrative data table for predicted activation energies, were such data available, would typically be presented as follows:

Transformation TypeReaction PathwayCalculated Activation Energy (kJ/mol)
Nucleophilic SubstitutionSN2 with Nu:-Data not available
EliminationE2 with BaseData not available
Radical FormationHomolytic CleavageData not available
This table is for illustrative purposes only. No actual data for this compound is available.

Thermodynamic and Kinetic Descriptors for Reaction Selectivity

Thermodynamic and kinetic descriptors, derived from computational models, are vital for understanding and predicting the selectivity of chemical reactions (e.g., regioselectivity and stereoselectivity). These descriptors can include parameters such as frontier molecular orbital energies (HOMO-LUMO gaps), atomic charges, and electrostatic potential maps. Regrettably, there is no specific computational research available that details these descriptors for this compound to predict its reaction selectivity.

A representative data table for such descriptors might look like this:

DescriptorCalculated ValueImplication for Reactivity
HOMO EnergyData not availableNucleophilicity/Electron-donating ability
LUMO EnergyData not availableElectrophilicity/Electron-accepting ability
Mulliken Charge on CH2Br CarbonData not availableSusceptibility to nucleophilic attack
This table is for illustrative purposes only. No actual data for this compound is available.

Derivatives and Functionalization of 2 Bromo 6 Chloro 4 Fluorobenzylbromide

Synthesis of Complex Polyhalogenated Aromatic Building Blocks

The compound is an ideal starting material for creating more intricate polyhalogenated aromatic structures. These structures are sought after in medicinal chemistry and materials science due to the unique properties conferred by halogen atoms, such as increased metabolic stability and altered electronic properties.

The benzyl (B1604629) bromide group (-CH₂Br) is the most reactive site on the molecule for nucleophilic substitution reactions. This high reactivity allows for the selective formation of new carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds without disturbing the halogens on the aromatic ring under appropriate conditions.

Carbon-Carbon Bond Formation: The carbon chain can be extended by reacting 2-Bromo-6-chloro-4-fluorobenzylbromide with carbon nucleophiles. A common method involves reaction with cyanide salts (e.g., NaCN, KCN) to introduce a nitrile group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine. youtube.com

Carbon-Heteroatom Bond Formation: The benzyl bromide readily reacts with a wide array of heteroatom nucleophiles. This is a key strategy for introducing nitrogen, oxygen, or sulfur functionalities. For instance, reaction with amines yields substituted benzylamines, while reaction with phenols or alcohols produces benzyl ethers. A photoinduced method for generating fluorinated benzyl bromides has demonstrated their versatility in subsequent derivatization reactions, such as conversion to azides, ethers, and elimination products. nih.govnih.gov

Table 1: Potential Nucleophilic Substitution Reactions at the Benzylic Position
NucleophileReagent ExampleProduct ClassBond Formed
CyanideSodium Cyanide (NaCN)Benzyl NitrileC-C
HydroxideSodium Hydroxide (NaOH)Benzyl AlcoholC-O
AlkoxideSodium Methoxide (NaOMe)Benzyl EtherC-O
AmineAmmonia (NH₃)BenzylamineC-N
AzideSodium Azide (NaN₃)Benzyl AzideC-N
ThiolateSodium Thiophenoxide (NaSPh)Benzyl ThioetherC-S

The three different halogen atoms attached to the benzene (B151609) ring exhibit distinct reactivities, particularly in transition-metal-catalyzed cross-coupling reactions. This differential reactivity allows for orthogonal functionalization, where one halogen can be selectively reacted while the others remain intact. The typical order of reactivity for palladium-catalyzed reactions is C-Br > C-Cl >> C-F. libretexts.org

This hierarchy enables a stepwise approach to building complex molecules. For example, a Suzuki or Sonogashira coupling reaction can be performed selectively at the more reactive C-Br bond. beilstein-journals.org The resulting product, which still contains the chloro and fluoro substituents, can then undergo a second coupling reaction at the C-Cl bond under more forcing conditions, leaving the highly inert C-F bond untouched. This strategy is fundamental in the synthesis of polysubstituted aromatic compounds. libretexts.org

This compound can be converted into advanced intermediates suitable for multi-component reactions (MCRs). MCRs are powerful synthetic tools that allow for the formation of complex products from three or more starting materials in a single step. nih.gov

A key transformation is the oxidation of the benzyl bromide to the corresponding aldehyde, 2-bromo-4-chloro-6-fluorobenzaldehyde. nih.gov A patented method for a similar compound, 2-bromo-6-fluorobenzyl bromide, involves a Kornblum oxidation using dimethyl sulfoxide (B87167) (DMSO). google.comgoogle.com This aldehyde can then serve as the carbonyl component in various MCRs, such as the Ugi or Passerini reactions, to rapidly generate libraries of complex, drug-like molecules. nih.gov

Synthesis of Aromatic Heterocycles Derived from this compound

The compound is a valuable precursor for the synthesis of various aromatic heterocycles, which are core structures in many pharmaceuticals.

The multiple reactive sites of this compound can be exploited to construct fused heterocyclic systems through annulation and cyclization reactions. A synthetic strategy might involve an initial nucleophilic substitution at the benzyl bromide position, followed by an intramolecular cyclization that utilizes one of the aromatic halogens. For example, the benzyl bromide could be reacted with a suitable nucleophile that contains a group capable of participating in an intramolecular Heck or Buchwald-Hartwig amination reaction with the aromatic bromine atom, leading to the formation of a new ring fused to the original benzene ring.

The electrophilic benzyl bromide moiety is highly effective for alkylating nitrogen and oxygen atoms within heterocyclic precursors. This reaction is a straightforward method for incorporating the 2-bromo-6-chloro-4-fluorobenzyl group into a wide range of N- and O-heterocycles. For instance, the closely related 2-chloro-6-fluorobenzyl bromide is utilized in the synthesis of 4-chlorobenzoimidazo[1,2-a] nih.govbldpharm.combenzothiazine, a complex nitrogen- and sulfur-containing heterocyclic system. chemicalbook.com This demonstrates the utility of such polyhalogenated benzyl bromides in building fused heterocyclic scaffolds. Similarly, this compound can be used to alkylate imidazoles, pyrazoles, phenols, and other heterocycles to generate advanced intermediates for pharmaceutical development.

Strategies for Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) is a powerful approach in chemical biology and drug discovery that aims to generate collections of structurally diverse small molecules in an efficient manner. nih.govcam.ac.uk The unique arrangement of reactive sites in this compound makes it an excellent starting scaffold for DOS strategies, allowing for systematic variation of appendages, functional groups, and molecular skeletons. cam.ac.uk

The primary reactive centers of the molecule are the electrophilic benzylic carbon and the aromatic ring, which is adorned with three distinct halogen atoms. A reagent-based diversification strategy can be envisioned where these sites are functionalized in a controlled manner. cam.ac.uk

Functionalization at the Benzylic Position: The benzyl bromide group is a potent electrophile, readily undergoing nucleophilic substitution reactions (SN2) with a wide array of nucleophiles. This allows for the introduction of significant "appendage diversity" by varying the incoming nucleophilic partner. nih.gov For instance, reactions with amines, alcohols, thiols, and carbanions can introduce a vast range of functional groups and structural motifs at the benzylic position.

Table 1: Illustrative Nucleophilic Substitutions for Appendage Diversity
Nucleophile ClassExample NucleophileResulting Functional GroupPotential Application Area
AminesPiperidineTertiary AminePharmaceutical Scaffolds
Alcohols/PhenolsSodium PhenoxideEtherMaterial Precursors
ThiolsSodium ThiophenolateThioetherLigand Synthesis
CarbanionsDiethyl Malonate AnionAlkyl-substituted MalonateComplex Molecule Synthesis

Functionalization of the Aromatic Ring: The three different halogen atoms (F, Cl, Br) on the aromatic ring offer opportunities for selective functionalization, primarily through metal-catalyzed cross-coupling reactions. The carbon-bromine bond is generally the most reactive in such transformations (e.g., Suzuki, Sonogashira, Buchwald-Hartwig couplings), followed by the carbon-chlorine bond, while the carbon-fluorine bond is typically the most inert. This reactivity difference allows for sequential and site-selective modifications, leading to significant "skeletal diversity." For example, a Suzuki coupling could be performed selectively at the bromine-bearing carbon to introduce a new aryl or alkyl group, fundamentally altering the core structure of the molecule.

By combining reactions at both the benzylic and aromatic positions, a comprehensive DOS library can be constructed. A synthetic sequence could involve an initial cross-coupling reaction on the aromatic ring to establish a new molecular scaffold, followed by a suite of nucleophilic substitution reactions at the benzylic position to introduce diverse appendages. This dual approach enables the exploration of a vast chemical space starting from a single, highly functionalized building block.

Polymer Chemistry and Materials Science Applications of this compound Derivatives

The polyhalogenated and reactive nature of this compound makes its derivatives highly promising for applications in polymer chemistry and materials science. The presence of heavy atoms like bromine and chlorine, combined with the high electronegativity of fluorine, can impart unique properties to resulting materials, such as flame retardancy, high refractive index, and specific electronic characteristics.

Incorporation into Monomer Units for Specialty Polymers and Copolymers

A key strategy for utilizing this compound in polymer science involves its conversion into a polymerizable monomer. The benzyl bromide functionality serves as a synthetic handle for introducing a polymerizable group, such as a vinyl or acrylic moiety.

For example, the benzylic position can be functionalized to create styrenic or acrylic monomers. A two-step process could involve the reaction of the benzyl bromide with a protected hydroxylamine (B1172632) to form an intermediate that, after deprotection and subsequent reaction with acryloyl chloride, yields an acrylamide (B121943) monomer. Alternatively, a Wittig reaction could be employed to convert the corresponding benzaldehyde (B42025) (obtainable from the benzyl bromide) into a styrenic monomer.

Once synthesized, these monomers can be polymerized or copolymerized with other standard monomers (e.g., styrene, methyl methacrylate) to produce specialty polymers. The high halogen content of the monomer unit would be expected to enhance properties such as:

Flame Retardancy: The presence of bromine and chlorine can inhibit combustion processes.

High Refractive Index: Materials rich in heavy atoms often exhibit higher refractive indices, which is desirable for optical applications.

Chemical Resistance: The fluorine atom can enhance the chemical stability and durability of the polymer.

Table 2: Hypothetical Monomers and Potential Polymer Properties
Monomer TypeIllustrative Synthetic PrecursorPolymerization MethodAnticipated Polymer Property
Styrenic2-Bromo-6-chloro-4-fluoro-vinylbenzeneFree Radical, ATRPHigh Refractive Index, Thermal Stability
Acrylic(2-Bromo-6-chloro-4-fluorobenzyl) acrylateFree Radical, RAFTFlame Retardancy, Chemical Resistance

Preparation of Functional Organic Materials with Tunable Electronic Properties

The electronic properties of aromatic molecules are strongly influenced by the nature and position of their substituents. The combination of an electron-withdrawing bromine, chlorine, and fluorine atom on the benzene ring of this compound creates a significantly electron-deficient aromatic system. This inherent electronic character can be systematically tuned through chemical derivatization.

Derivatives of this compound are potential building blocks for functional organic materials used in electronics. Through palladium-catalyzed cross-coupling reactions, the 2-Bromo-6-chloro-4-fluorobenzyl core can be linked to various π-conjugated systems (e.g., thiophenes, fluorenes, carbazoles). This approach allows for the synthesis of oligomers and polymers with tailored Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. Fine-tuning these energy levels is critical for optimizing the performance of organic electronic devices such as:

Organic Field-Effect Transistors (OFETs): The electron-deficient nature of the core may favor n-type (electron-transporting) behavior.

Organic Light-Emitting Diodes (OLEDs): Derivatives could serve as host materials or electron-transporting layer materials.

Organic Photovoltaics (OPVs): The tunable bandgap could be optimized for efficient light absorption.

Development of Derivatives for Optoelectronic or Sensing Applications

The unique electronic and structural features of materials derived from this compound make them suitable candidates for optoelectronic and sensing applications. The ability to create π-conjugated systems, as described above, is fundamental to designing materials that interact with light and electrical charge.

In the field of chemical sensors, surfaces or polymers functionalized with the 2-Bromo-6-chloro-4-fluorobenzyl moiety could be developed for the detection of electron-rich aromatic compounds. researchgate.net The sensing mechanism could rely on π-π stacking interactions between the electron-deficient sensor surface and an electron-rich analyte. Upon binding, a detectable signal, such as fluorescence quenching or a change in electrical resistance, could be generated. The specific pattern of halogens may also facilitate halogen bonding, adding another dimension of selectivity to the sensor's design. rsc.orgmdpi.com

Table 3: Potential Sensing Applications of Derivatives
Derivative TypeTarget Analyte ClassPrinciple of OperationRole of Halogenated Core
Functionalized Polymer FilmPolycyclic Aromatic Hydrocarbons (PAHs)Fluorescence QuenchingCreates electron-deficient surface for π-π stacking
Modified Electrode SurfaceNitroaromatic CompoundsChemiresistive ResponseModulates surface potential upon analyte binding

Advanced Analytical Methodologies for 2 Bromo 6 Chloro 4 Fluorobenzylbromide in Research Settings

Chromatographic Techniques for High-Resolution Separation and Purity Assessment

Chromatographic methods are indispensable for separating 2-Bromo-6-chloro-4-fluorobenzylbromide from starting materials, byproducts, and other impurities, thereby allowing for its accurate purity assessment.

High-Performance Liquid Chromatography (HPLC) with Advanced Detection Modes (UV-Vis, PDA, ELSD)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like this compound. Reversed-phase HPLC is commonly the method of choice, leveraging a nonpolar stationary phase (e.g., C18) and a polar mobile phase.

A typical HPLC method for purity assessment involves a gradient elution to ensure the separation of impurities with a wide range of polarities. The presence of the aromatic ring in this compound makes it an excellent chromophore, allowing for sensitive detection using UV-Vis or Photodiode Array (PDA) detectors. PDA detection is particularly advantageous as it provides spectral information, aiding in peak identification and purity assessment by checking for co-eluting impurities. For impurities lacking a UV chromophore, an Evaporative Light Scattering Detector (ELSD) can be employed. A study on the analysis of benzyl (B1604629) halides has demonstrated the utility of HPLC with UV detection for their determination in drug substances, often after a derivatization step to enhance detection. researchgate.net For instance, a method for a structurally similar compound, 2-Bromo-N-(4-bromo-2-(pyridin-2-ylcarbonyl)phenyl)acetamide, utilizes a Newcrom R1 reversed-phase column with a mobile phase of acetonitrile (B52724), water, and an acid modifier, which is a common setup applicable to the target compound. sielc.com

Table 1: Illustrative HPLC Method Parameters for Purity Analysis

Parameter Value
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 50% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection PDA at 254 nm

| Injection Volume | 10 µL |

Gas Chromatography (GC) Coupled with Mass Spectrometry (GC-MS) for Volatile Species and Impurities

For the analysis of volatile and semi-volatile impurities that may be present in this compound samples, Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS) is a powerful tool. Impurities could include residual starting materials like 2-bromo-6-chloro-4-fluorotoluene (B7961331) or byproducts from the bromination reaction.

The high resolution of capillary GC columns, such as those with a 5% phenyl polysiloxane stationary phase (e.g., DB-5), allows for the efficient separation of closely related halogenated aromatic compounds. tsijournals.com The mass spectrometer provides definitive identification of the separated components based on their mass spectra and fragmentation patterns. This is crucial for impurity profiling, which is a mandatory step in the manufacturing of pharmaceutical ingredients. thermofisher.com The use of GC-MS for the analysis of halogenated hydrocarbons is well-established, providing both qualitative and quantitative information. nih.gov

Table 2: Typical GC-MS Conditions for Impurity Profiling

Parameter Value
Column DB-5, 30 m x 0.25 mm ID, 0.25 µm film
Carrier Gas Helium, constant flow 1.2 mL/min
Inlet Temperature 280 °C
Oven Program 60 °C (2 min), ramp to 280 °C at 15 °C/min, hold for 5 min
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI), 70 eV

| Mass Range | 40-500 amu |

Chiral Chromatography for Enantiomeric Purity Assessment (if applicable)

Chiral chromatography is a specialized technique used to separate enantiomers, which are non-superimposable mirror images of a chiral molecule. For a compound to be chiral, it must possess a stereocenter. In the case of this compound, the benzylic carbon is bonded to two hydrogen atoms (as part of the -CH2Br group), and therefore, it does not have a stereocenter. Consequently, this compound is an achiral molecule and does not exist as enantiomers. As such, chiral chromatography is not an applicable technique for assessing its purity. The assessment of enantiomeric purity is critical for chiral drugs, where different enantiomers can exhibit different pharmacological activities and toxicities. wvu.eduresearchgate.net

Quantitative Spectroscopic Methods for Reaction Monitoring and Yield Determination

Spectroscopic techniques that allow for real-time, in situ analysis are invaluable for monitoring the progress of reactions to synthesize this compound. These methods provide kinetic data and help in determining reaction endpoints without the need for sampling.

In Situ IR and Raman Spectroscopy for Real-time Reaction Progress Monitoring

Both Infrared (IR) and Raman spectroscopy are powerful Process Analytical Technology (PAT) tools for real-time, in situ monitoring of chemical reactions. americanpharmaceuticalreview.com These vibrational spectroscopy techniques can track the consumption of reactants and the formation of products by monitoring characteristic changes in the vibrational modes of the molecules. mdpi.com

In the synthesis of this compound from its corresponding toluene (B28343) derivative, in situ Raman spectroscopy can monitor the disappearance of a C-H stretching band of the methyl group and the appearance of a C-Br stretching band. uib.no Raman spectroscopy is particularly advantageous for monitoring reactions in solution due to the low Raman scattering of many common solvents. mdpi.com A study on a halogen-lithium exchange reaction demonstrated the superiority of Raman spectroscopy for in-situ monitoring, where the disappearance of the aryl bromide was tracked by observing the signal change of the Raman band at 262 cm⁻¹ (C-Br). americanpharmaceuticalreview.com

Similarly, in situ Attenuated Total Reflectance (ATR)-FTIR spectroscopy can be used. The progress of the reaction can be followed by observing changes in the fingerprint region of the IR spectrum. For instance, the formation of the C-Br bond can be monitored, providing real-time kinetic data. researchgate.net

Table 3: Key Vibrational Frequencies for Reaction Monitoring

Functional Group Technique Typical Wavenumber (cm⁻¹) Application in Monitoring
Aryl C-H (in Toluene) Raman/IR ~3000-3100 Disappearance of reactant
Methyl C-H stretch Raman/IR ~2850-2960 Disappearance of reactant

Quantitative NMR (qNMR) for Accurate Molar Ratio Determinations

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a primary analytical method for determining the concentration and purity of organic compounds without the need for a specific reference standard of the analyte. emerypharma.combwise.kr The signal area in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. fujifilm.com

For this compound, ¹⁹F qNMR is an exceptionally powerful technique. The ¹⁹F nucleus has 100% natural abundance, high sensitivity, and a wide chemical shift range, which minimizes signal overlap, a common issue in ¹H NMR. This makes ¹⁹F qNMR ideal for the analysis of fluorinated compounds, providing a clear window for quantification even in complex reaction mixtures. chemrxiv.orgrsc.org

To determine the molar ratio of the product to an internal standard, a known mass of a stable, non-reactive, fluorinated compound (e.g., trifluorotoluene) is added to the reaction mixture or the final product. By comparing the integral of the ¹⁹F signal from this compound to the integral of the ¹⁹F signal from the internal standard, the precise molar quantity and thus the reaction yield can be calculated. Key parameters such as relaxation delay (D1) and pulse angle must be carefully optimized to ensure accurate integration. acgpubs.org

Table 4: Example Data for Yield Determination by ¹⁹F qNMR

Compound ¹⁹F Chemical Shift (ppm, relative to CFCl₃) Integral Value Moles (calculated)
This compound -110 to -120 (example range) 1.00 x

The molar amount of the product (x) is calculated based on the ratio of the integrals and the known moles of the internal standard, accounting for the number of fluorine atoms in each molecule.

UV-Vis Spectroscopy for Concentration Determination in Solution

UV-Visible (UV-Vis) spectroscopy is a versatile and widely accessible technique for the quantitative analysis of compounds that absorb light in the ultraviolet or visible regions of the electromagnetic spectrum. For this compound, the presence of the substituted benzene (B151609) ring gives rise to characteristic UV absorbance due to π→π* electronic transitions. This property allows for the straightforward determination of its concentration in a solution.

The methodology is based on the Beer-Lambert Law, which states a linear relationship between the absorbance of a solution and the concentration of the absorbing species. To determine the concentration of this compound, a calibration curve is first established. This involves preparing a series of standard solutions of the pure compound at known concentrations in a suitable UV-transparent solvent (e.g., acetonitrile or methanol). The absorbance of each standard is measured at the wavelength of maximum absorbance (λmax), which for this substituted aromatic compound is typically expected in the 260-280 nm range. The absorbance of an unknown sample is then measured under the same conditions, and its concentration is determined by interpolation from the calibration curve.

Table 1: Illustrative Calibration Data for this compound by UV-Vis Spectroscopy

This table presents example data for a typical calibration curve used for concentration determination.

StandardConcentration (mg/L)Absorbance at λmax (272 nm)
15.00.152
210.00.305
315.00.455
420.00.608
525.00.760
Linearity (R²)0.9998

Trace Analysis and Impurity Profiling in Complex Synthetic Mixtures

In many applications, particularly in the synthesis of active pharmaceutical ingredients (APIs), this compound may be used as a key intermediate. Benzyl halides as a class are often considered potential genotoxic impurities (PGIs) due to their reactivity as alkylating agents. researchgate.net Therefore, it is crucial to develop highly sensitive analytical methods to detect and quantify any residual amounts of this compound and related impurities in the final product. Impurity profiling involves the identification and characterization of all process-related impurities to ensure the safety and efficacy of the synthesized material.

The most common route for synthesizing benzyl bromides is the free-radical bromination of the corresponding toluene derivative. sciencemadness.orgwikipedia.org Therefore, the primary starting material for this compound is 2-Bromo-6-chloro-4-fluorotoluene . Incomplete reaction would result in this starting material being a key process-related impurity.

Several byproducts can also form during the synthesis. Over-bromination at the benzylic position can lead to the formation of 2-Bromo-6-chloro-4-fluorobenzal bromide . Side reactions involving hydrolysis of the reactive benzyl bromide can produce 2-Bromo-6-chloro-4-fluorobenzyl alcohol . The separation, detection, and identification of these trace impurities typically require powerful chromatographic techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (MS) for unambiguous structure confirmation. researchgate.net

Table 2: Potential Process-Related Impurities and Recommended Analytical Techniques

Impurity NameLikely OriginRecommended Analytical Technique(s)
2-Bromo-6-chloro-4-fluorotolueneResidual Starting MaterialGC-MS, HPLC-UV
2-Bromo-6-chloro-4-fluorobenzal bromideOver-bromination ByproductGC-MS, LC-MS
2-Bromo-6-chloro-4-fluorobenzyl alcoholHydrolysis ByproductGC-MS, HPLC-UV

To meet the stringent regulatory requirements for controlling potentially genotoxic impurities, analytical methods must be capable of achieving very low limits of detection (LOD) and quantification (LOQ), often in the parts-per-million (ppm) range relative to the main substance. tsijournals.com Standard HPLC-UV or GC-FID methods may lack the required sensitivity.

Ultra-sensitive protocols are therefore developed using mass spectrometry-based detectors. For volatile and thermally stable impurities, Gas Chromatography coupled with Mass Spectrometry (GC-MS) operating in Selected Ion Monitoring (SIM) mode offers excellent sensitivity and selectivity. For less volatile compounds or those that are thermally labile, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the technique of choice. By using Multiple Reaction Monitoring (MRM) mode, LC-MS/MS can provide exceptionally low detection limits and minimize interference from the sample matrix.

Table 3: Comparison of Typical Detection Limits for Trace Analytical Techniques

Analytical TechniqueTypical Limit of Detection (LOD)Typical Limit of Quantification (LOQ)
HPLC-UV10 - 50 ppm30 - 150 ppm
GC-FID5 - 20 ppm15 - 60 ppm
GC-MS (SIM)0.1 - 1 ppm0.3 - 3 ppm
LC-MS/MS (MRM)< 0.1 ppm< 0.3 ppm

Direct analysis of reactive alkylating agents like this compound can sometimes be challenging due to their instability or poor response with certain detectors. Chemical derivatization is a strategy used to convert the analyte into a more stable and easily detectable derivative. researchgate.net This pre-column technique involves reacting the sample with a specific reagent before chromatographic analysis.

The primary goals of derivatization in this context are:

Enhance Detector Response: A derivatizing agent containing a strong chromophore or fluorophore is used to significantly increase the response in UV or fluorescence detectors, thereby lowering the detection limit.

Improve Chromatographic Properties: Derivatization can improve the peak shape and resolution of the analyte, separating it from interfering peaks in the sample matrix.

For a benzyl bromide, nucleophilic reagents are commonly used for derivatization. For example, reacting the compound with a thiol (e.g., 4-nitrothiophenol) or an amine that possesses a UV-active group can produce a stable derivative with high molar absorptivity, enabling sensitive detection by HPLC-UV. researchgate.net

Table 4: Examples of Derivatization Reagents for Alkyl Halides

Reagent ClassExample ReagentTarget Functional GroupDetection Enhancement
Thiol4-NitrothiophenolAlkyl Halide (R-Br)UV Detection
AmineDansyl cadaverineAlkyl Halide (R-Br)Fluorescence Detection
Thiouronium SaltThioureaAlkyl Halide (R-Br)UV Detection

Future Research Directions and Unexplored Avenues for 2 Bromo 6 Chloro 4 Fluorobenzylbromide

Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity in C-H and C-X Bond Functionalization

The presence of multiple halogen atoms (Br, Cl, F) on the aromatic ring, in addition to the benzylic bromide, offers a rich platform for selective functionalization. Future research could focus on developing and applying novel catalytic systems to precisely control reactions at specific C-H and C-X (carbon-halogen) bonds.

Palladium and Rhodium Catalysis: Building on established methodologies, palladium-catalyzed cross-coupling reactions could be explored to selectively functionalize the C-Br bond over the more stable C-Cl and C-F bonds. acs.org Furthermore, rhodium(III)-catalyzed systems, known for their efficacy in the direct functionalization of C-H bonds under oxidative conditions, could offer pathways to introduce new substituents onto the aromatic ring without disturbing the existing halogen framework. acs.org

Site-Selectivity: A significant challenge lies in achieving site-selectivity. Research into ligands and catalyst designs that can differentiate between the ortho, meta, and para positions relative to the existing substituents will be crucial. For instance, developing catalysts that enable C-H benzylation or allylation could provide rapid access to more complex pyrazole-containing compounds or other intricate molecular architectures. nih.gov

Metal-Free Approaches: To avoid potential metal contamination in final products, particularly for pharmaceutical applications, the development of visible-light-driven organocatalytic methods presents a compelling alternative. researchgate.net These systems could be tailored for the alkoxylation or other functionalizations of the benzylic C-H bond, offering a greener approach to derivatization. researchgate.net

A comparative table of potential catalytic approaches is presented below.

Catalytic SystemTarget BondPotential TransformationKey Advantage
Palladium(0)/Palladium(II)Aryl C-BrCross-coupling (e.g., Suzuki, Sonogashira)High selectivity for C-Br over C-Cl/C-F
Rhodium(III)Aryl C-HOxidative Coupling (Arylation, Alkenylation)Direct functionalization of C-H bonds
Copper CatalysisBenzylic C-HFluorination, AlkynylationSite-selective transformation
Organocatalysis (Photoredox)Benzylic C-HAlkoxylationMetal-free, sustainable conditions

Integration into Flow Chemistry Platforms for Continuous and Scalable Synthesis

The synthesis and manipulation of halogenated compounds often involve highly exothermic reactions and hazardous reagents. amt.ukresearchgate.net Flow chemistry, which involves performing chemical reactions in a continuous stream rather than in a batch-wise fashion, offers significant advantages in safety, efficiency, and scalability. rsc.orgbeilstein-journals.org

Enhanced Safety and Control: Halogenation reactions are excellent candidates for flow reactors because the high surface-area-to-volume ratio allows for superior heat transfer, mitigating the risk of thermal runaways. amt.ukresearchgate.net The use of highly reactive and potentially hazardous reagents like elemental bromine or chlorine can be managed more safely in a continuous flow setup, where only small volumes are reacting at any given moment. rsc.org

Process Optimization and Scalability: Flow chemistry platforms enable precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and selectivities. beilstein-journals.org This level of control facilitates rapid process optimization. Once optimized, the process can be scaled up by simply running the system for longer periods or by using parallel reactor lines, bypassing the challenges associated with scaling up traditional batch reactors. amt.uk

Development of More Sustainable and Eco-Friendly Synthetic Strategies for Halogenated Compounds

Traditional halogenation methods can be resource-intensive and generate significant waste. Future research should prioritize the development of greener synthetic routes for 2-Bromo-6-chloro-4-fluorobenzylbromide and its derivatives.

Atom-Economic Reagents: One promising approach involves using a combination of hydrobromic acid and hydrogen peroxide for bromination. google.com In this method, which can be initiated by light, hydrogen peroxide oxidizes HBr to generate bromine in situ. The HBr byproduct from the substitution reaction can be re-oxidized, allowing it to be recycled within the reaction, thus improving atom economy and reducing waste. google.com

Green Solvents and Catalysts: The principles of green chemistry can be applied by selecting more environmentally benign solvents and exploring biocatalysis. vapourtec.com Enzymatic reactions, for instance, can offer high selectivity under mild conditions, reducing energy consumption and the need for protecting groups. vapourtec.com

Investigation of Advanced Spectroscopic Techniques for Dynamic Process Monitoring and Real-time Structural Changes

To optimize the synthesis and subsequent reactions of this compound, a detailed understanding of reaction kinetics, intermediates, and mechanisms is essential. Advanced spectroscopic techniques can provide these insights in real-time.

In-situ Monitoring: Techniques like Time-Resolved Infrared (TRIR) spectroscopy allow for the study of reaction dynamics on ultrafast timescales by probing the vibrational modes of molecules. numberanalytics.com This can be invaluable for identifying transient intermediates. For more complex reaction mixtures, hyphenated methods that combine the separation power of chromatography with the molecular specificity of IR spectroscopy can be employed. numberanalytics.com

High-Sensitivity Detection: Fluorescence spectroscopy is a highly sensitive and selective technique that could be used to monitor the formation of fluorescent derivatives or byproducts. mdpi.com For trace gas analysis or monitoring specific reaction components, Cavity Ring-Down Spectroscopy (CRDS) offers exceptionally high sensitivity. numberanalytics.com The Fujiwara reaction, which produces a colored species in the presence of halocarbons, could also be adapted for spectrophotometric detection and quantification. researchgate.net

Spectroscopic TechniqueInformation GainedPotential Application
Time-Resolved Infrared (TRIR) SpectroscopyReaction dynamics, transient intermediatesMechanistic studies of functionalization reactions
Chromatography-IR SpectroscopyIdentification of components in complex mixturesMonitoring reaction progress and purity
Fluorescence SpectroscopyDetection of fluorescent moleculesQuantifying fluorescent products or byproducts
Cavity Ring-Down Spectroscopy (CRDS)Trace gas detectionMonitoring gaseous reactants or byproducts

Potential as a Precursor for Advanced Functional Materials and Nanomaterials

The high degree of halogenation on the this compound scaffold makes it an attractive starting material for the synthesis of advanced functional materials. Halogenated organic compounds are integral to the development of pharmaceuticals, agrochemicals, and materials for various technological applications. rsc.org

By selectively replacing the halogen atoms with different functional groups, a wide array of derivatives with tailored properties can be designed. For example, compounds containing a 4-bromo-2-chlorophenyl moiety have been investigated for their antimicrobial and antimalarial properties. nih.gov The introduction of specific chromophores or electronically active groups could lead to the development of novel dyes, liquid crystals, or organic semiconductors. The benzyl (B1604629) bromide moiety provides a convenient handle for grafting the molecule onto polymer backbones or nanoparticle surfaces, creating functionalized nanomaterials.

Challenges and Opportunities in Harnessing Orthogonal Reactivity of Multiple Halogens for Complex Molecule Assembly

The most significant opportunity presented by this compound lies in the orthogonal reactivity of its different halogen atoms. The reactivity of the C-X bonds varies considerably, typically following the order: benzylic C-Br >> aromatic C-Br > aromatic C-Cl > aromatic C-F. This reactivity differential can be exploited to perform sequential, site-selective modifications.

Sequential Cross-Coupling: A synthetic strategy could involve an initial reaction at the most labile site, the benzylic bromide, via nucleophilic substitution. Subsequently, the aromatic C-Br bond could be targeted with a palladium-catalyzed Suzuki or Sonogashira cross-coupling reaction under conditions that leave the C-Cl and C-F bonds untouched. In a further step, a different catalytic system or more forcing reaction conditions could be employed to functionalize the C-Cl bond.

Building Block for Complex Synthesis: This step-wise functionalization allows the molecule to be used as a scaffold, where different functionalities can be precisely installed at specific locations around the aromatic ring. This approach enables the efficient construction of highly complex and sterically hindered molecules that would be difficult to synthesize using other methods. The simple synthesis of multi-halogenated alkenes from building blocks like 2-bromo-2-chloro-1,1,1-trifluoroethane (halothane) demonstrates the utility of such compounds in creating structurally intriguing products with potential for further functionalization. nih.gov

Mastering the selective chemistry of this and similar polyhalogenated compounds will provide powerful tools for medicinal chemistry, materials science, and the broader field of organic synthesis.

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